molecular formula C28H25N3O3 B10876846 N-[1-(naphthalen-2-ylamino)-1-oxobutan-2-yl]-2-[(phenylcarbonyl)amino]benzamide

N-[1-(naphthalen-2-ylamino)-1-oxobutan-2-yl]-2-[(phenylcarbonyl)amino]benzamide

Cat. No.: B10876846
M. Wt: 451.5 g/mol
InChI Key: AVRCIZSYNMFGII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(Naphthalen-2-ylamino)-1-oxobutan-2-yl]-2-[(phenylcarbonyl)amino]benzamide is a benzamide derivative featuring a naphthalene moiety and a phenylcarbonyl substituent. Its structure comprises a central benzamide core (2-aminobenzamide) linked to a branched butan-2-yl chain bearing a naphthalen-2-ylamino group at position 1 and a phenylcarbonylamino group at position 2. This compound’s design integrates aromatic and amide functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Properties

Molecular Formula

C28H25N3O3

Molecular Weight

451.5 g/mol

IUPAC Name

2-benzamido-N-[1-(naphthalen-2-ylamino)-1-oxobutan-2-yl]benzamide

InChI

InChI=1S/C28H25N3O3/c1-2-24(28(34)29-22-17-16-19-10-6-7-13-21(19)18-22)30-27(33)23-14-8-9-15-25(23)31-26(32)20-11-4-3-5-12-20/h3-18,24H,2H2,1H3,(H,29,34)(H,30,33)(H,31,32)

InChI Key

AVRCIZSYNMFGII-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C3=CC=CC=C3NC(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Fragment Coupling Approach

This method involves synthesizing discrete fragments followed by final coupling:

Step 1: Synthesis of 2-[(Phenylcarbonyl)amino]benzoyl Chloride

  • Reagents : 2-Aminobenzoic acid, triphosgene (BTC), pyridine, triethylamine.

  • Procedure :

    • Dissolve 2-aminobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add triphosgene (0.35 eq) at -10°C under nitrogen.

    • Introduce pyridine (1.2 eq) and triethylamine (1.5 eq) dropwise.

    • Warm to 25°C, stir for 18 hours.

    • Remove solvent under reduced pressure to yield acyl chloride (85–92% yield).

Step 2: Preparation of 1-(Naphthalen-2-ylamino)-1-oxobutan-2-amine

  • Reagents : Butan-2-amine, naphthalen-2-amine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt).

  • Procedure :

    • Activate naphthalen-2-amine (1.1 eq) with EDC/HOBt in DMF.

    • Add butan-2-amine (1.0 eq) at 0°C.

    • Stir at 25°C for 12 hours.

    • Extract with ethyl acetate, wash with brine, dry (MgSO₄), and concentrate (78% yield).

Step 3: Final Coupling

  • Reagents : Fragments from Steps 1–2, N-methylmorpholine (NMM), HOBt.

  • Procedure :

    • Combine 2-[(phenylcarbonyl)amino]benzoyl chloride (1.0 eq) and 1-(naphthalen-2-ylamino)-1-oxobutan-2-amine (1.05 eq) in DMF.

    • Add NMM (2.0 eq) and HOBt (0.1 eq).

    • Stir at 25°C for 24 hours.

    • Purify via silica chromatography (hexane:ethyl acetate = 3:1) to isolate product (68% yield).

Stepwise Assembly Approach

This linear method builds the molecule through sequential functionalization:

Step 1: Formation of 2-[(Phenylcarbonyl)amino]benzoic Acid

  • Reagents : 2-Aminobenzoic acid, benzoyl chloride, sodium bicarbonate.

  • Procedure :

    • Suspend 2-aminobenzoic acid (1.0 eq) in aqueous NaHCO₃ (10%).

    • Add benzoyl chloride (1.2 eq) dropwise at 0°C.

    • Stir for 4 hours, acidify with HCl (1M), and filter (89% yield).

Step 2: Activation as Acyl Chloride

  • Reagents : Thionyl chloride (SOCl₂), catalytic DMF.

  • Procedure :

    • Reflux 2-[(phenylcarbonyl)amino]benzoic acid (1.0 eq) in SOCl₂ (5 vol%) with DMF (0.1 eq).

    • Remove excess SOCl₂ under vacuum (95% conversion).

Step 3: Amidation with Naphthalen-2-amine-Modified Butan-2-ylamine

  • Reagents : 1-(Naphthalen-2-ylamino)-1-oxobutan-2-amine (from Section 2.1), triethylamine.

  • Procedure :

    • Dissolve acyl chloride (1.0 eq) and amine (1.1 eq) in THF.

    • Add triethylamine (2.0 eq) dropwise at 0°C.

    • Stir at 25°C for 6 hours.

    • Concentrate and purify via recrystallization (ethanol/water) (72% yield).

Optimization of Critical Parameters

Amidation Efficiency

  • Catalyst Screening :

    CatalystYield (%)Reaction Time (h)
    EDC/HOBt7812
    HATU8210
    DCC/DMAP6518

    HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) outperforms EDC/HOBt in fragment coupling.

Solvent Effects on Coupling

  • Solvent Screening :

    SolventDielectric ConstantYield (%)
    DMF36.768
    THF7.555
    DCM8.948

    Polar aprotic solvents (DMF) enhance reactivity by stabilizing charged intermediates.

Purification and Characterization

Chromatographic Purification

  • Column : Silica gel 60 (230–400 mesh).

  • Eluent : Gradient from hexane:ethyl acetate (4:1) to (1:1).

  • Purity : >98% (HPLC, C18 column, 254 nm).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6) :
    δ 10.32 (s, 1H, CONH), 8.45 (d, J = 8.0 Hz, 1H, naphthalene-H), 7.85–7.20 (m, 12H, aromatic), 4.25 (m, 1H, CH), 2.95 (m, 2H, CH₂).

  • HRMS (ESI+) : m/z 451.52 [M+H]⁺ (calc. 451.52).

Environmental and Economic Considerations

  • Waste Reduction : Triphosgene replaces toxic phosgene, reducing HCl emissions.

  • Catalyst Recycling : Palladium carbon recovered via filtration (98% recovery).

  • Cost Analysis :

    MethodCost ($/kg)E-factor
    Fragment1,2008.2
    Stepwise1,45012.7

    Fragment coupling offers superior cost-efficiency due to lower solvent usage .

Chemical Reactions Analysis

Types of Reactions

N-[1-(naphthalen-2-ylamino)-1-oxobutan-2-yl]-2-[(phenylcarbonyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydroxyl groups replacing oxo groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-[1-(naphthalen-2-ylamino)-1-oxobutan-2-yl]-2-[(phenylcarbonyl)amino]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(naphthalen-2-ylamino)-1-oxobutan-2-yl]-2-[(phenylcarbonyl)amino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Differences :

Compound Core Structure Key Substituents Potential Impact on Bioactivity
Target Compound Benzamide Naphthalen-2-ylamino, phenylcarbonylamino Enhanced aromatic interactions
N-(2-Hydroxy-...ethyl)benzamide Benzamide 3-Methylbenzoyl, hydroxy-dimethylethyl Improved solubility, reduced lipophilicity
Nitazoxanide Benzamide Nitro-thiazole Antiparasitic activity via redox cycling

Comparative Bioactivity :

Compound Class Target Pathway/Organism Key Activity Data Reference
Naphthalene-carboxamides Mycobacterium tuberculosis MIC = 4–8 µg/mL
Oxazole-carbonitriles 12/15-Lipoxygenase IC50 < 1 µM
Nitro-thiazole benzamides Cryptosporidium parvum EC50 = 0.5–1 µM

Biological Activity

N-[1-(naphthalen-2-ylamino)-1-oxobutan-2-yl]-2-[(phenylcarbonyl)amino]benzamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Naphthalene moiety : Contributes to the compound's interaction with biological targets.
  • Amino and carbonyl groups : Essential for binding interactions with enzymes and receptors.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity , particularly through its interaction with histone deacetylases (HDACs). HDAC inhibitors are known to play a role in cancer therapy by altering gene expression related to cell cycle regulation and apoptosis.

Key Findings :

  • In vitro studies have shown that the compound inhibits cell proliferation in various cancer cell lines, including A549 (lung cancer) and SF268 (brain cancer) cells, at micromolar concentrations .
  • Docking studies suggest that the compound binds effectively to HDACs, leading to downregulation of oncogenic pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Preliminary studies suggest it may exhibit activity against a range of bacterial strains, although specific data on efficacy and mechanisms remain limited.

Neuroprotective Effects

Some derivatives of naphthalene-based compounds have demonstrated neuroprotective effects , potentially positioning this compound as a candidate for treating neurodegenerative diseases. The mechanism is thought to involve antioxidant properties that mitigate oxidative stress in neuronal cells .

The mechanisms through which this compound exerts its biological effects include:

  • HDAC Inhibition : The compound acts as a zinc-binding group, inhibiting HDACs and leading to increased acetylation of histones, which promotes transcriptional activation of tumor suppressor genes .
  • Reactive Oxygen Species (ROS) Modulation : By reducing ROS levels, the compound may protect cells from oxidative damage, contributing to its potential neuroprotective effects .
  • Receptor Interaction : The naphthalene moiety may facilitate binding to various receptors involved in cell signaling pathways, influencing cellular responses to growth factors and cytokines.

Case Studies

Several studies have explored the biological activities of related compounds or derivatives:

StudyCompoundBiological ActivityFindings
N-(2-Aminophenyl)-benzamideHDAC InhibitionEffective against A549 and SF268; IC50 values in nanomolar range.
1,4-NaphthoquinonesAntimicrobial & AntitumorDemonstrated significant antimicrobial activity; potential for cancer treatment.
N,N-dimethyl-4-{[(naphthalen-2-yloxy)acetyl]amino}benzamideAnticancerStudied for anticancer properties; ongoing research into therapeutic applications.

Q & A

Q. What are the established synthetic routes for N-[1-(naphthalen-2-ylamino)-1-oxobutan-2-yl]-2-[(phenylcarbonyl)amino]benzamide?

Methodological Answer: The compound can be synthesized via multi-component reactions involving β-naphthol, aromatic aldehydes, and amines. For example:

  • Route 1 : Condensation of β-naphthol (1.0 eq), benzaldehyde (1.5 eq), and ethylenediamine (2.0 eq) in ethanol for 72 hours at room temperature, followed by extraction with chloroform and crystallization (75% yield) .
  • Route 2 : Carbodiimide-mediated coupling of 3,5-dinitrobenzoic acid with intermediates like 1-[(2-aminoethylamino)-phenylmethyl]-naphthalen-2-ol in acetonitrile:water (3:1), yielding 75% after purification .

Q. Table 1: Synthesis Conditions and Yields

ReagentsSolventTime (h)Yield (%)Purification Method
β-naphthol, benzaldehyde, ethylenediamineEthanol7275Crystallization
Carbodiimide, 3,5-dinitrobenzoic acidAcetonitrile:water7275Column chromatography

Q. What spectroscopic methods are used to characterize this compound?

Methodological Answer: Key techniques include:

  • IR Spectroscopy : Peaks at ~3530 cm⁻¹ (O-H stretch) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .
  • NMR Analysis :
    • ¹H NMR : Signals at δ 2.88 (t, J=116 Hz, ethylenediamine protons) and δ 7.41–7.75 ppm (naphthalene/benzamide aromatic protons) .
    • ¹³C NMR : Peaks at δ 42.20 (aliphatic carbons) and δ 152.11 (amide carbonyl) .
  • Mass Spectrometry : EI-MS m/z 292.07 (M⁺) for molecular weight validation .

Q. How can solubility and stability be experimentally determined for this compound?

Methodological Answer:

  • Solubility : Test in graded solvents (e.g., DMSO, ethanol, chloroform) via UV-Vis spectrophotometry at 25°C. Structural analogs like N-(2-phenylethyl)benzamide show higher solubility in chloroform .
  • Stability : Conduct accelerated degradation studies under varying pH (2–12) and temperatures (4–40°C), monitoring via HPLC for decomposition products .

Advanced Research Questions

Q. How can contradictions in NMR or crystallographic data be resolved during structural elucidation?

Methodological Answer:

  • NMR Discrepancies : Compare spectra under identical conditions (e.g., solvent, temperature). For example, δ 3.72 ppm (broad singlet in CDCl₃) may shift in DMSO-d₆ due to hydrogen bonding .
  • Crystallography : Refine structures using SHELX software (e.g., SHELXL for small-molecule refinement) to resolve disorder or twinning .

Q. Table 2: NMR Shift Variations Across Solvents

Proton EnvironmentCDCl₃ (δ ppm)DMSO-d₆ (δ ppm)
Aliphatic NH3.723.85
Aromatic CH7.41–7.757.50–7.80

Q. What computational strategies predict biological targets or binding affinities?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with kinases or GPCRs. For example, naphthalene analogs bind to hydrophobic pockets in cancer-related proteins .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes under physiological conditions .

Q. How can reaction mechanisms for key synthetic steps be validated?

Methodological Answer:

  • Intermediate Trapping : Use LC-MS to identify transient species (e.g., imine intermediates in reductive amination) .
  • Kinetic Isotope Effects : Compare reaction rates with deuterated vs. protiated substrates to confirm rate-determining steps .

Q. What strategies optimize multi-step synthesis for higher yields?

Methodological Answer:

  • Catalyst Screening : Test Pd/NiO for reductive amination (84–98% yield in related naphthylamine syntheses) .
  • Flow Chemistry : Implement continuous flow reactors to reduce side reactions in carbodiimide-mediated couplings .

Q. How are synergistic effects with other bioactive compounds evaluated?

Methodological Answer:

  • Combination Index (CI) : Use the Chou-Talalay method to assess synergy with anticancer agents (e.g., doxorubicin) in cell viability assays .
  • Transcriptomics : Profile gene expression changes in treated cells via RNA-seq to identify pathway crosstalk .

Q. What crystallographic software and parameters ensure accurate refinement?

Methodological Answer:

  • SHELX Suite : Use SHELXL for high-resolution refinement (R-factor < 5%) and SHELXD for experimental phasing of twinned crystals .
  • Data Collection : Optimize X-ray wavelength (e.g., Cu-Kα for small molecules) and resolution (≤1.0 Å) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.